molecular formula C9H12FNS B3274197 1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene CAS No. 60289-57-8

1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene

Cat. No.: B3274197
CAS No.: 60289-57-8
M. Wt: 185.26 g/mol
InChI Key: KGFSXFABRSWLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene is an organic compound with the molecular formula C9H12FNS and a molecular weight of 185.26 g/mol . This compound features a benzene ring substituted with a fluorine atom and a sulfanyl group attached to a three-carbon chain ending in an amino group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzene and 3-aminopropyl mercaptan.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. A suitable solvent such as dichloromethane or toluene is used.

    Synthetic Route: The 4-fluorobenzene undergoes a nucleophilic substitution reaction with 3-aminopropyl mercaptan in the presence of a base like sodium hydride or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain pure this compound.

Chemical Reactions Analysis

1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Comparison with Similar Compounds

1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene can be compared with similar compounds such as:

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFSXFABRSWLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene
Reactant of Route 3
Reactant of Route 3
1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene
Reactant of Route 4
Reactant of Route 4
1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene
Reactant of Route 5
Reactant of Route 5
1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.